molecular formula C17H24O2 B191237 Falcarindiol CAS No. 55297-87-5

Falcarindiol

Cat. No. B191237
CAS RN: 55297-87-5
M. Wt: 260.4 g/mol
InChI Key: QWCNQXNAFCBLLV-UVTDQMKNSA-N
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Description

Falcarindiol is a natural product isolated from the plant species Falcaria vulgaris, which is commonly known as “bristly caraway”. It is a diterpenoid and belongs to the class of furanocoumarins. This compound has been studied for its various biological activities, including anti-inflammatory, antioxidant, and anti-tumor activities. It has been used in various medicinal preparations, including traditional Chinese medicine and Ayurvedic medicine. The purpose of

Scientific Research Applications

Anticancer Properties

  • Falcarindiol has been shown to induce cell death in breast cancer cells through enhanced endoplasmic reticulum stress and autophagy (Lu et al., 2017).
  • It also preferentially kills colon cancer cells and exhibits synergy with cancer drugs like 5-fluorouracil (Jin et al., 2012).

Anti-Inflammatory Effects

  • This compound inhibits inflammation by attenuating MAPK and JAK-STAT signaling pathways in murine macrophage cells (Venkatesan et al., 2018).
  • It impairs the expression of inducible nitric oxide synthase by affecting IKK and JAK activation in rat primary astrocytes (Shiao et al., 2005).

Effects on Immune Response

  • This compound from Notopterygii Rhizoma suppresses dendritic cell maturation, indicating potential applications in autoimmune or allergic diseases (Mitsui et al., 2010).

Neurological Impact

  • It disrupts neural stem cell homeostasis and might affect the balance between self-renewal and differentiation of these cells (Kim et al., 2018).

Lipid Metabolism

  • This compound increases lipid content and upregulates PPARγ gene expression in human mesenchymal stem cells (Andersen et al., 2020).

Pathogen Resistance in Plants

  • It plays a role in the resistance of tomato plants to fungal and bacterial pathogens (Jeon et al., 2020).

Antimicrobial Properties

  • Exhibits antibacterial activity against certain bacteria and cytotoxicity against certain cell lines, suggesting potential use in food preservation and medicine (Meot-Duros et al., 2010).

Antioxidant and Enzyme Induction

  • Induces antioxidant and phase 2 drug-metabolizing enzymes, leading to cytoprotection against oxidative and electrophilic stress (Ohnuma et al., 2009).

properties

IUPAC Name

(9E)-heptadeca-1,9-dien-4,6-diyne-3,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCNQXNAFCBLLV-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC(C#CC#CC(C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C/C(C#CC#CC(C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30779-95-4
Record name 1,9-Heptadecadiene-4,6-diyne-3,8-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030779954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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